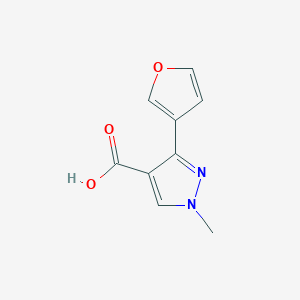

3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid

Descripción general

Descripción

Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry, but also as natural products found in various natural sources, mostly in plants, algae, and microorganisms .

Synthesis Analysis

Recent advances in the synthesis of furan compounds have been made. Some classical methods have been modified and improved, while other new methods have been developed. A vast variety of catalysts was used for these transformations .

Molecular Structure Analysis

Furan compounds are made of one or more hydroxyl groups directly attached to one or more aromatic rings .

Chemical Reactions Analysis

In many studies, furan synthesis reaction mechanisms were also investigated and proposed . The further oligomerization proceeds through the addition of 1a or its hydrated derivatives and, thus, the formation of ether or ester bonds, in some cases along with the side processes of decarboxylation .

Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma. The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

One significant application involves the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. For instance, the furan and pyrazole rings present in these compounds can be modified to produce a range of derivatives with potential biological activities. The synthesis of such compounds often involves reactions with hydrazines or hydrazones, leading to various heterocyclic structures including pyrazolo[3,4-d]pyridazinones and pyrazolo[3,4-d]pyridazine amine derivatives (Ilhan, Sarıpınar, & Akçamur, 2005; Şener, Şener, Bildmci, Kasımoğulları, & Akçamur, 2002). These reactions highlight the compound's utility in generating novel heterocyclic frameworks that are of interest for further pharmacological studies.

Antimicrobial Activity

Derivatives of 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid have been explored for their antimicrobial properties. Synthesis and characterization of novel chitosan Schiff bases derived from heteroaryl pyrazole compounds have shown promise in antimicrobial applications. These compounds, when tested, exhibited significant activity against various gram-negative and gram-positive bacteria, as well as fungi, indicating their potential as antimicrobial agents (Hamed et al., 2020).

Coordination Chemistry and Material Science

In coordination chemistry, derivatives of this compound have been utilized to synthesize novel coordination complexes. These studies not only contribute to our understanding of the coordination behavior of such organic molecules but also explore their potential applications in material science, such as in the development of molecular magnets or catalytic systems (Radi et al., 2015).

Antitubercular Agents

Research into the antitubercular activity of chalcones and acetyl pyrazoline derivatives comprising the furan nucleus has shown that these compounds exhibit significant activity against Mycobacterium tuberculosis. Such studies are crucial in the search for new therapeutic agents against tuberculosis, highlighting the potential medicinal applications of these derivatives (Bhoot, Khunt, & Parekh, 2011).

Safety and Hazards

Direcciones Futuras

The chemical industry has begun to switch from traditional resources such as crude oil to biomass. This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries. The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being explored .

Mecanismo De Acción

Target of Action

Furan derivatives have been known to interact with various targets or receptors in the body, such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers, etc .

Mode of Action

Furan derivatives are known to interact with their targets, leading to various therapeutic effects . The compound’s interaction with its targets could lead to changes at the molecular level, affecting the function of the target proteins and resulting in therapeutic effects.

Biochemical Pathways

Furan derivatives are known to interact with various biochemical pathways, leading to a range of therapeutic effects . The compound’s interaction with its targets could lead to changes in these pathways, resulting in downstream effects that contribute to its therapeutic action.

Pharmacokinetics

Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules . This suggests that 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, impacting its bioavailability and therapeutic efficacy.

Result of Action

Furan derivatives are known to have a broad scope in remedying various dispositions in clinical medicines . The compound’s interaction with its targets and the resulting changes in biochemical pathways could lead to a range of molecular and cellular effects.

Propiedades

IUPAC Name |

3-(furan-3-yl)-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-11-4-7(9(12)13)8(10-11)6-2-3-14-5-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPJRZDQGVVEBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=COC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

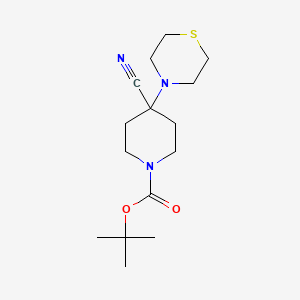

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

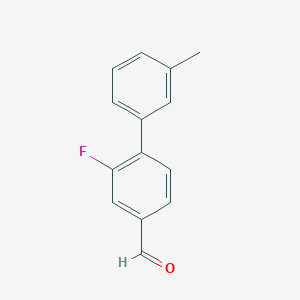

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Azaspiro[2.5]octan-7-ol](/img/structure/B1449144.png)

![6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1449146.png)

![1-[2-Fluoro-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1449150.png)

![7-Bromo-3H-pyrido[3,4-d]pyridazin-4-one](/img/structure/B1449159.png)